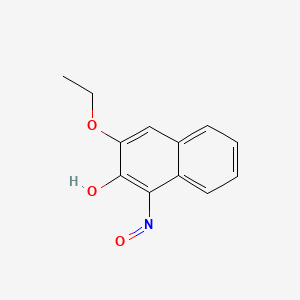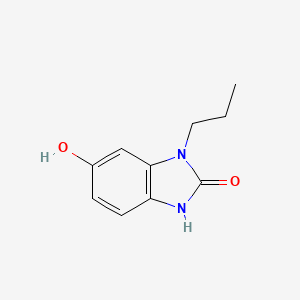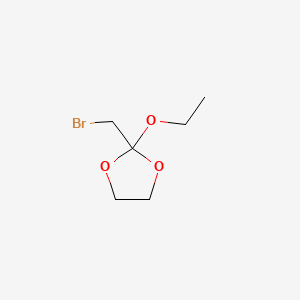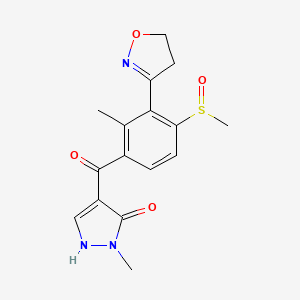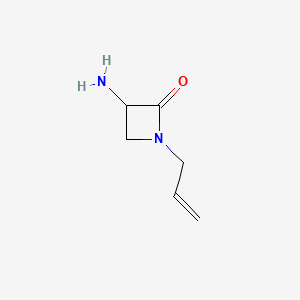
2-Azetidinone, 3-amino-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-prop-2-enylazetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-prop-2-enylazetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The general procedure includes the following steps:
Formation of the Imine: An aldehyde or ketone reacts with an amine to form an imine.
Cycloaddition Reaction: The imine reacts with a ketene in the presence of a base such as triethylamine to form the azetidinone ring.
For example, the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions with triethylamine as the base can yield 3-Amino-1-prop-2-enylazetidin-2-one .
Industrial Production Methods
Industrial production methods for 3-Amino-1-prop-2-enylazetidin-2-one would likely involve scaling up the Staudinger reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-prop-2-enylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cells.
Biological Research: The compound can be used to study cell cycle effects and apoptosis in cancer cells.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in pharmaceutical research.
Wirkmechanismus
The mechanism of action of 3-Amino-1-prop-2-enylazetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison
3-Amino-1-prop-2-enylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to 3-Allylazetidin-2-one and 3-(Buta-1,3-dien-1-yl)azetidin-2-one, it has shown more potent antiproliferative activity in certain cancer cell lines .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-amino-1-prop-2-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2,5H,1,3-4,7H2 |
InChI-Schlüssel |
IMCAXFJLBCTYCK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


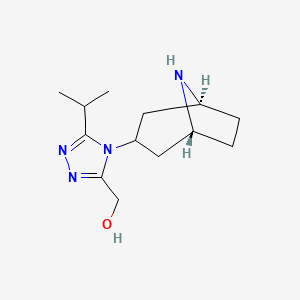

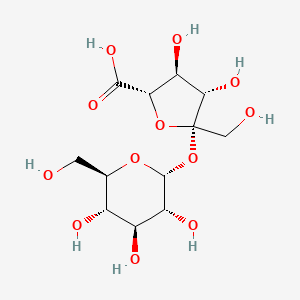
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
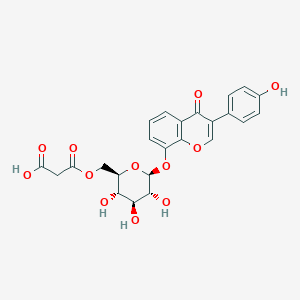
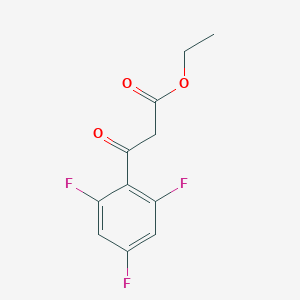
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
